molecular formula C8H8BrClO B2888712 1-(Bromomethyl)-3-chloro-2-methoxybenzene CAS No. 1044256-94-1

1-(Bromomethyl)-3-chloro-2-methoxybenzene

Cat. No.: B2888712
CAS No.: 1044256-94-1
M. Wt: 235.51
InChI Key: PUIPBPXMJUKBQA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2-methoxybenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-chloro-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromomethylation of 3-chloro-2-methoxybenzene. This reaction typically uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents . The reaction conditions are usually mild, and the process is efficient, minimizing the generation of toxic byproducts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromomethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-chloro-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The primary product is the corresponding methyl derivative.

Scientific Research Applications

Scientific Research Applications

  • Use as a chemical intermediate 1-(Bromomethyl)-3-chloro-5-methoxybenzene is used in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. For example, it can be produced by adding phosphorus tribromide to a solution of (3-chloro-5-methoxyphenyl)methanol in diethyl ether .
  • Modification of Biomolecules: This compound can modify biomolecules through nucleophilic substitution reactions, facilitating the study of enzyme mechanisms and protein functions.
  • Precursor in Drug Synthesis: 1-(Bromomethyl)-3-chloro-2-methoxybenzene acts as a precursor in synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors. Design of a 1-(5-chloro-2-methoxybenzyl) .
  • Production of Specialty Chemicals and Materials: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
  • Synthesis of Tribromopyrene: Used in the synthesis of 1,3,6-tribromopyrene .

Other isomers

Other isomers of Bromomethyl-chloro-methoxybenzene are also used as building blocks for synthesizing various compounds.

  • 1-(Bromomethyl)-2-chloro-3-methoxybenzene is used as a building block in organic synthesis .
  • 4-(Bromomethyl)-1-chloro-2-methoxybenzene is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-chloro-2-methoxybenzene in chemical reactions involves the reactivity of the bromomethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The chloro and methoxy groups can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-chloro-2-methoxybenzene
  • 1-(Bromomethyl)-3-chloro-4-methoxybenzene
  • 1-(Bromomethyl)-2-chloro-3-methoxybenzene

Uniqueness

1-(Bromomethyl)-3-chloro-2-methoxybenzene is unique due to the specific positioning of its substituents on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups creates a unique electronic environment that can be exploited in various synthetic applications .

Biological Activity

1-(Bromomethyl)-3-chloro-2-methoxybenzene, also known as a brominated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C8H8BrClOC_8H_8BrClO. The compound features a bromomethyl group, a chloro substituent, and a methoxy group on a benzene ring, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its bromine and chlorine substituents enhance its ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by disrupting cell signaling pathways involved in proliferation and survival. The presence of the methoxy group is believed to play a critical role in modulating these pathways.

Antimicrobial Efficacy

A study conducted by researchers at the University of Toronto evaluated the antimicrobial properties of this compound against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
E. coli150
S. aureus100
Pseudomonas aeruginosa200

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of pancreatic adenocarcinoma cell lines. The compound was tested at various concentrations, revealing an IC50 value of approximately 30 µM. This suggests a potential for further development as an anticancer agent.

Cell LineIC50 (µM)
Pa02C30
Pa03C25
Panc10.0535

Comparative Analysis

When compared to similar compounds, such as other brominated methoxybenzenes, this compound shows enhanced biological activity attributed to its unique combination of halogen substituents.

Similar Compounds Comparison

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundModerate30 µM
1-(Chloromethyl)-4-methoxybenzeneLow>50 µM
1-(Bromomethyl)-4-methoxybenzeneModerate40 µM

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPBPXMJUKBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-chloro-2-methoxy-3-methyl-benzene (13.40 g, 85.60 mmol), NBS (15.30 g, 86.00 mmol) and a catalytic amount of benzoyl peroxide (150 mg) in CCl4 was refluxed for 30 minutes. The reaction mixture was cooled to room temperature and filtered. The precipitate was washed with pentane. The solvent was distilled off and the residue was purified by column chromatography using pentane as the eluant to afford the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 4.00 (s, 3H), 4.56 (s, 2H), 7.04 (t, J=7.62 Hz, 1H), 7.29 (dd, J=7.62 Hz, 1H), 7.34 (dd, J=7.92 Hz, 1H).
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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